molecular formula C15H20BN3O2 B1319279 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine CAS No. 864754-21-2

3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

Cat. No.: B1319279
CAS No.: 864754-21-2
M. Wt: 285.15 g/mol
InChI Key: LVLQAPQDEZOFQU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine (CAS: 864754-21-2) is a boronic ester-containing heterocyclic compound with a molecular formula of C₁₅H₂₀BN₃O₂ and a molecular weight of 285.15 g/mol . Its structure features:

  • A pyridine ring substituted at the 3-position.
  • A methylene bridge (-CH₂-) connecting the pyridine to a pyrazole moiety.
  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyrazole.

Applications
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its boronate group acts as a stable precursor for boronic acids under mild hydrolytic conditions, making it valuable in medicinal chemistry for synthesizing kinase inhibitors, G protein-coupled receptor (GPCR) modulators (e.g., GPR40 Activator 1), and other bioactive molecules .

Properties

IUPAC Name

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-6-5-7-17-8-12/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLQAPQDEZOFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592252
Record name 3-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-21-2
Record name 3-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(PYRIDIN-3-YLMETHYL)-1H-PYRAZOLE-4-BORONIC ACID
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Preparation Methods

Synthesis of the Pyrazole Boronate Ester

The pyrazole boronate ester, specifically 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is prepared by borylation of a halogenated pyrazole precursor or direct formation via lithiation and subsequent reaction with pinacol borane derivatives. A common approach involves:

  • Starting from 4-halopyrazole derivatives
  • Reacting with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl2) in the presence of a base such as potassium acetate
  • Conducting the reaction in solvents like dioxane at elevated temperatures (80–100 °C)

This yields the pyrazole boronate ester with high regioselectivity and moderate to good yields.

Alkylation of the Pyrazole Boronate Ester with Pyridine Derivatives

The key step to form the target compound is the alkylation of the pyrazole boronate ester at the nitrogen atom with a halomethylpyridine derivative. This is typically performed as follows:

  • The pyrazole boronate ester (1.0 equiv.) is reacted with a halomethylpyridine (1.25 equiv.), commonly bromomethylpyridine or chloromethylpyridine
  • Potassium carbonate (K2CO3, 2.0 equiv.) is used as the base
  • The reaction is carried out in dimethylformamide (DMF) at 60 °C
  • Reaction progress is monitored by thin-layer chromatography (TLC)
  • Upon completion or stagnation, the mixture is diluted with ethyl acetate and washed with water and brine
  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure
  • Purification is achieved by flash column chromatography (FCC) using petroleum ether/ethyl acetate mixtures

This method, referred to as General Procedure A in literature, affords the desired 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine as a colorless oil or solid with yields typically ranging from 30% to 60%, depending on substrate purity and reaction conditions.

Alternative Suzuki-Miyaura Cross-Coupling Route

An alternative preparation involves Suzuki-Miyaura cross-coupling between a halogenated pyridine and the pyrazole boronate ester:

  • Aryl halide (pyridine derivative, 1.0 equiv.) and pyrazole boronate ester (1.5 equiv.) are combined in dry DMF or dimethoxyethane (DME)
  • Cesium carbonate (Cs2CO3, 1.5 equiv.) is used as the base
  • PdCl2(PPh3)2 (0.1 equiv.) serves as the catalyst
  • The reaction mixture is flushed with nitrogen and stirred at 85–100 °C until full conversion is observed (monitored by LC-MS)
  • Workup involves dilution with ethyl acetate, washing with water and brine, drying, filtration, and concentration
  • Purification by column chromatography yields the coupled product

This Suzuki coupling method is advantageous for introducing diverse pyridine substituents and can be optimized for higher yields and selectivity.

Step Reagents/Conditions Solvent Temperature Yield Range (%) Notes
Pyrazole boronate ester formation Pd catalyst, bis(pinacolato)diboron, base (KOAc) Dioxane 80–100 °C Moderate to good Regioselective borylation
Alkylation with halomethylpyridine (General Procedure A) Pyrazole boronate ester, halomethylpyridine, K2CO3 DMF 60 °C 30–60 Purification by FCC
Suzuki-Miyaura cross-coupling Aryl halide, pyrazole boronate ester, PdCl2(PPh3)2, Cs2CO3 DMF or DME 85–100 °C Moderate Requires inert atmosphere, LC-MS monitoring
  • The alkylation step can suffer from incomplete conversion and side product formation, necessitating careful control of stoichiometry and reaction time.
  • Use of dry solvents and inert atmosphere improves yields in Suzuki coupling.
  • Alternative bases such as potassium phosphate or milder conditions can reduce hydrolysis of the boronate ester.
  • Microwave-assisted heating has been reported to shorten reaction times and improve efficiency.
  • Purification challenges arise due to close Rf values of starting materials and products; gradient elution in chromatography is recommended.
  • NMR characterization confirms the integrity of the boronate ester and the pyrazole-pyridine linkage, with characteristic aromatic proton signals and boronate methyl singlets.

The preparation of this compound is well-established through alkylation of pyrazole boronate esters with halomethylpyridines or via Suzuki-Miyaura cross-coupling. Both methods rely on palladium catalysis and careful reaction condition optimization to achieve satisfactory yields and purity. These synthetic routes provide versatile access to this compound, which serves as a valuable intermediate in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine exerts its effects depends on its specific application:

Comparison with Similar Compounds

Physicochemical Data

Property Value Source
Boiling Point Not reported
Storage Conditions Dark, dry, room temperature
Hazard Classification H302 (Harmful if swallowed)

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

The pyridine substitution pattern significantly influences reactivity and biological activity:

Compound Name Pyridine Position Molecular Formula Key Differences
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine 4-position C₁₅H₂₀BN₃O₂ Reduced steric hindrance near the boronate group; altered electronic effects .
2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine 2-position C₁₅H₂₀BN₃O₂ Increased steric constraints at the pyridine nitrogen; lower solubility .

Pyrazole-Modified Analogues

Variations in the pyrazole substituents alter boronate stability and coupling efficiency:

Compound Name Pyrazole Modification Molecular Formula Key Differences
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Phenyl group at pyrazole N1 C₁₅H₂₀BN₂O₂ Enhanced π-π stacking in drug-target interactions; reduced hydrolytic stability .
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine Fused pyrazolopyridine scaffold C₁₃H₁₈BN₃O₂ Improved planarity for binding to ATP pockets in kinase inhibitors .

Suzuki-Miyaura Coupling Efficiency

The target compound exhibits superior reactivity compared to phenyl-substituted analogues due to the electron-withdrawing pyridine ring, which enhances the electrophilicity of the boronate group . For example:

  • In a palladium-catalyzed coupling with 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, the target achieved 70% yield under standard conditions .
  • By contrast, 1-phenyl-4-boronate pyrazole derivatives required higher catalyst loadings (10 mol% Pd) for comparable yields .

Hydrolytic Stability

The pinacol boronate group in the target compound is more stable under basic conditions than cyclic boronic acid esters with smaller rings (e.g., 1,2-dihydroxybenzene derivatives) . However, it is less stable than trifluoroborate salts, which require harsher conditions for hydrolysis .

Kinase Inhibition

The pyridine-pyrazole-boronate scaffold is a key intermediate in synthesizing anaplastic lymphoma kinase (ALK) inhibitors. Compared to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine, the target compound’s methylene bridge improves solubility by reducing crystallinity .

GPCR Modulation

As a GPR40 Activator 1 precursor, the target outperforms analogues with bulkier substituents (e.g., tert-butyl carbamates) in cell-based assays due to its balanced lipophilicity (clogP = 2.1) .

Research Findings and Limitations

Key Advantages

  • Versatility : Compatible with diverse coupling partners, including aryl iodides, bromides, and triflates .
  • Scalability : Gram-scale synthesis is feasible with >95% purity using column-free methods .

Limitations

  • Hygroscopicity : Requires strict anhydrous storage to prevent boronate hydrolysis .
  • Toxicity : Oral LD₅₀ in rodents is 300 mg/kg, necessitating careful handling .

Biological Activity

The compound 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H18BN3O2C_{13}H_{18}BN_{3}O_{2}, with a molecular weight of approximately 248.09 g/mol. The presence of the dioxaborolane moiety contributes to its unique reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H18BN3O2C_{13}H_{18}BN_{3}O_{2}
Molecular Weight248.09 g/mol
CAS Number[TBD]
InChI Key[TBD]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom's electrophilic nature. Boron-containing compounds have been shown to inhibit enzymes and modulate signaling pathways relevant to cancer and other diseases.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of critical enzymes involved in metabolic pathways. For instance, the inhibition of tryptophan hydroxylase (TPH) has been documented in related compounds, suggesting a potential pathway for this compound's action against obesity and metabolic disorders .

Anticancer Activity

Several studies have reported the anticancer properties of boron-containing compounds. For example, derivatives of pyridine and pyrazole have demonstrated cytotoxic effects against various cancer cell lines. The specific compound may exhibit similar properties due to structural analogies.

Antimicrobial Activity

Research has indicated that certain pyrazole derivatives possess antimicrobial properties against multidrug-resistant strains. The potential for this compound to act against pathogens such as Staphylococcus aureus and Mycobacterium species has been suggested based on the activity of related compounds .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety. A common approach involves coupling a pyrazole-bearing boronate precursor with a halogenated pyridine derivative using palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and solvents like dioxane/water mixtures . For example, in related syntheses, iodinated intermediates react with boronate-functionalized pyrazoles under reflux, followed by purification via column chromatography .

Q. How is this compound characterized in academic research?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm connectivity, with pyrazole and pyridine protons appearing as distinct aromatic signals (e.g., δ 8.5–9.0 ppm for pyridine protons) .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying bond lengths and angles, particularly for verifying boronate ester geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.15) .

Q. What are the primary applications of this compound in chemical research?

  • Applications :

  • Cross-Coupling Reactions : The boronate ester enables Suzuki-Miyaura couplings to synthesize biaryl or heteroaryl structures, critical in medicinal chemistry .
  • Ligand Design : The pyridine-pyrazole scaffold may serve as a ligand for transition-metal catalysts in asymmetric synthesis .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-couplings involving this compound to address low yields or side reactions?

  • Methodology :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to improve turnover .
  • Solvent/Base Systems : Replace aqueous bases with milder alternatives (e.g., K₃PO₄ in THF) to reduce hydrolysis of the boronate ester .
  • Microwave-Assisted Synthesis : Shorten reaction times and improve efficiency by using controlled microwave heating .

Q. What strategies resolve ambiguities in NMR spectra caused by dynamic behavior of the pyrazole ring?

  • Methodology :

  • Variable-Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split signals from hindered rotation .
  • 2D Techniques : Use HSQC or NOESY to correlate overlapping protons and confirm spatial arrangements .

Q. How does the steric environment of the boronate group influence reactivity in cross-coupling reactions?

  • Analysis :

  • Comparative Studies : Compare coupling efficiency with less hindered analogs (e.g., phenylboronic acid pinacol ester). The tetramethyl dioxaborolane group increases steric bulk, potentially slowing transmetallation steps .
  • Computational Modeling : Use DFT calculations to assess steric effects on transition-state energetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

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